2-Hydrazino-5-methyl-phenol
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Overview
Description
2-Hydrazino-5-methyl-phenol is an organic compound with the molecular formula C7H10N2O. It is characterized by a phenol group attached to a hydrazino group and a methyl group on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydrazino-5-methyl-phenol can be synthesized through several methods, including the reduction of nitro compounds or the diazotization of amino compounds. One common method involves the reaction of 5-methyl-phenol with hydrazine under acidic conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the hydrazino group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazino-5-methyl-phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydrazino group to a diazo group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur with electrophiles, leading to the formation of various derivatives.
Major Products Formed: The major products formed from these reactions include diazo compounds, amino derivatives, and various substituted phenols.
Scientific Research Applications
2-Hydrazino-5-methyl-phenol has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound can be employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Hydrazino-5-methyl-phenol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
2-Hydrazino-5-methyl-phenol is similar to other phenolic hydrazines, such as 2-hydrazino-4-methyl-phenol and 2-hydrazino-3-methyl-phenol. its unique substitution pattern on the benzene ring gives it distinct chemical properties and reactivity compared to these compounds. The presence of the methyl group at the 5-position influences its electronic and steric properties, making it suitable for specific applications where other phenolic hydrazines may not be as effective.
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Properties
IUPAC Name |
2-hydrazinyl-5-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-2-3-6(9-8)7(10)4-5/h2-4,9-10H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDADWUVQQSHCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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